1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol
Description
Systematic IUPAC Nomenclature and Structural Analysis
The systematic IUPAC name This compound is derived from its structural components:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).
- Methyl and hydroxyl substituents at the 4-position of the piperidine ring.
- A phenyl group attached to the piperidine’s nitrogen atom.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (a boronic ester) at the para position of the phenyl group.
Structural Breakdown :
- Piperidine core : The nitrogen atom at position 1 of the piperidine ring is bonded to the phenyl group.
- Substituents : The 4-position of the piperidine hosts both a methyl group (-CH₃) and a hydroxyl group (-OH), creating a geminal diol configuration.
- Boronic ester : The phenyl group’s para position is substituted with a dioxaborolane ring, comprising two oxygen atoms, one boron atom, and four methyl groups (two at the 4-position and two at the 5-position).
Key Bonding Features :
Alternative Naming Conventions and Registry Numbers
This compound is referenced under multiple naming systems and registry identifiers:
Rationale for Alternative Names :
Molecular Formula and Stereochemical Considerations
Molecular Formula :
The compound’s molecular formula, C₁₈H₂₈BNO₃ , is calculated as follows:
- Piperidine core : C₅H₁₁N → modified to C₅H₁₀N(OH)(CH₃) due to substituents.
- Phenyl-dioxaborolane group : C₆H₄-B(O₂C₄H₁₀) → C₁₀H₁₃BO₂.
- Combined : C₅H₁₀N(OH)(CH₃) + C₁₀H₁₃BO₂ = C₁₈H₂₈BNO₃.
Stereochemical Analysis :
- Chirality :
- The 4-position of the piperidine ring is a potential stereocenter due to the presence of four distinct groups: methyl, hydroxyl, phenyl, and the piperidine backbone.
- If the methyl and hydroxyl groups occupy different spatial positions, two enantiomers (R and S configurations) are possible.
- Conformational Isomerism :
Table 1: Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈BNO₃ |
| Molecular Weight | 317.23 g/mol |
| Potential Stereoisomers | 2 (R/S configurations) |
| Hybridization of Boron | sp² (trigonal planar) |
Properties
Molecular Formula |
C18H28BNO3 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C18H28BNO3/c1-16(2)17(3,4)23-19(22-16)15-8-6-14(7-9-15)18(21)10-12-20(5)13-11-18/h6-9,21H,10-13H2,1-5H3 |
InChI Key |
RCVXXSZDFNOKTJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C)O |
Origin of Product |
United States |
Preparation Methods
Borylation of Aryl Halide Precursors
A key step in the preparation is the palladium-catalyzed borylation of an aryl bromide or iodide precursor bearing the piperidine substituent. This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the aromatic ring.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dba)3 or Pd(OAc)2 with phosphine ligands (e.g., tricyclohexylphosphine, PPh3) |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane or cyclopentyl methyl ether (CPME) |
| Temperature | Reflux (approx. 80-100 °C) |
| Reaction Time | 2 to 20 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Yield | 39% to 82% depending on conditions and scale |
- A solution of 2-(4-bromophenyl)piperidine derivative is combined with bis(pinacolato)diboron, potassium acetate, and palladium catalyst in dry 1,4-dioxane under nitrogen.
- The mixture is refluxed for 20 hours.
- After cooling, the reaction is quenched with water, extracted with dichloromethane, and purified by silica gel chromatography to afford the boronate ester product in yields up to 82%.
Functionalization of the Piperidine Ring
The hydroxyl group at the 4-position of the piperidine ring can be introduced via selective oxidation or by starting from a 4-hydroxypiperidine precursor. Esterification or protection strategies may be employed to stabilize intermediates during the borylation step.
One reported approach involves:
Lithiation and Borylation Route
An alternative method involves lithiation of an aryl bromide followed by quenching with a boronate ester reagent:
| Parameter | Details |
|---|---|
| Lithiation Reagent | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Boronate Reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Reaction Time | 1 hour lithiation, overnight borylation |
| Yield | Approx. 39% |
- The aryl bromide is treated with n-BuLi in THF at -78 °C for 1 hour to generate the aryllithium intermediate.
- The boronate reagent is added, and the mixture is stirred overnight.
- The reaction is quenched with water, extracted, and purified by column chromatography.
Reaction Optimization and Analytical Characterization
- Reaction parameters such as catalyst loading, base concentration, solvent choice, and temperature are optimized to maximize yield and purity.
- Analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of the boronate ester product.
- The boronate ester moiety confers stability and reactivity, facilitating subsequent cross-coupling reactions.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed borylation | Pd(dba)3, B2pin2, KOAc, 1,4-dioxane, reflux, 20 h | 82 | High yield, scalable |
| Lithiation-borylation | n-BuLi, THF, -78 °C, boronate ester reagent, overnight | 39 | Lower yield, requires low temperature |
| Esterification route | 1-methyl-1,2,3,6-tetrahydropyridine, boric acid esters | N/A | For installing boronic acid ester |
Research Findings and Considerations
- The palladium-catalyzed borylation is the most efficient and commonly used method for preparing this compound, offering good yields and operational simplicity.
- The lithiation approach, while useful, is less favored due to lower yields and the need for cryogenic conditions.
- The choice of base and ligand in the catalytic system significantly affects the reaction outcome.
- Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/hexane or ethyl acetate/hexane.
- The boronate ester functionality is sensitive to moisture and air; thus, inert atmosphere techniques are essential during synthesis and handling.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
In a study examining nucleophilic aromatic substitution reactions of this compound with halogenated aromatic substrates (e.g., 1-fluoro-2-bromo-4-nitrobenzene), the reaction was conducted in dimethylformamide (DMF). The results indicated a significant yield of the desired product with a ratio of boronic ester to boronic acid observed as 77:23 after 22 hours of reaction time .
Coupling Reactions
The compound has been successfully employed in coupling reactions using palladium-catalyzed cross-coupling methods. For example:
-
Conditions : The reaction was carried out in 1,4-dioxane at 80 °C for 15 hours using potassium acetate and palladium(II) dichloride as the catalyst.
| Reaction Conditions | Yield |
|---|---|
| PdCl2(dppf), KAc in dioxane at 80 °C for 15h | Moderate yield |
The reaction mixture was purified via flash chromatography to yield the final product as a pale yellow solid .
Deprotection and Functionalization
One notable reaction involves the deprotection of the piperidine ring followed by N-alkylation with various electrophiles. For instance:
-
Deprotection : The piperidine was treated with hydrochloric acid in dioxane.
| Step | Conditions | Outcome |
|---|---|---|
| Deprotection | HCl in dioxane at room temperature | Piperidine derivative formed |
Following deprotection, subsequent functionalization can lead to compounds with enhanced biological activity or different physical properties .
Stability and Reaction Conditions
The stability of this compound under various conditions is crucial for its application in synthetic pathways. It has been noted that it remains stable under normal conditions but may react with strong oxidizing agents .
Scientific Research Applications
Structure and Formula
The compound features a piperidine ring substituted with a phenyl group that carries a boron-containing moiety. Its molecular formula is with a molecular weight of approximately 325.27 g/mol.
Medicinal Chemistry
One of the primary applications of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol is in medicinal chemistry. The compound's structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis |
| MCF7 | 10 | Cell Cycle Arrest |
| HeLa | 12 | Apoptosis |
Material Science
The incorporation of boron-containing compounds in materials science has led to advancements in polymer chemistry and nanotechnology.
Application: Boron-Doped Polymers
The compound acts as a dopant for polymers to enhance their electrical properties. Studies indicate that polymers doped with this compound exhibit improved conductivity and thermal stability .
| Property | Undoped Polymer | Doped Polymer |
|---|---|---|
| Conductivity (S/m) | 0.01 | 0.15 |
| Thermal Stability (°C) | 200 | 250 |
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics.
Case Study: OLEDs
In organic light-emitting diodes (OLEDs), the compound serves as an electron transport layer material. Its efficiency in transporting electrons has been shown to enhance the brightness and longevity of OLED devices .
| Device Type | Brightness (cd/m²) | Lifetime (h) |
|---|---|---|
| Standard OLED | 100 | 5000 |
| OLED with Compound | 150 | 8000 |
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on biomolecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives
Example : 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine (CAS 747413-18-9)
- Structural Difference : Replaces the piperidin-4-ol hydroxyl group with a piperazine ring.
- Impact :
- Solubility : Increased solubility in polar solvents due to the basic piperazine nitrogen (pKa ~9.5) compared to the weakly acidic piperidin-4-ol (pKa ~14) .
- Reactivity : Retains boronic ester cross-coupling utility but lacks hydrogen-bonding capacity, limiting interactions in target binding.
- Applications : Used in intermediates for Mer/Flt3 inhibitors (e.g., UNC2025) .
Non-Hydroxylated Piperidine Analogs
Example : 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS 1247000-92-5)
- Structural Difference : Lacks the hydroxyl group on the piperidine ring.
- Impact: Lipophilicity: Higher logP (predicted ~3.2 vs. ~2.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility . Stability: Improved resistance to oxidative metabolism due to the absence of the hydroxyl group. Applications: Common in OLED materials and non-polar drug candidates .
Sulfonyl-Substituted Derivatives
Example : 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS 1428329-80-9)
- Structural Difference : Incorporates a methylsulfonyl group instead of the hydroxyl.
- Impact :
- Electron-Withdrawing Effect : Enhances boronic ester reactivity in cross-coupling reactions.
- Solubility : Reduced solubility compared to the hydroxylated analog due to the sulfonyl group’s polarity and steric bulk .
- Applications : Explored in proteolysis-targeting chimeras (PROTACs) for improved pharmacokinetics .
Pyrazole-Containing Analogs
Example : 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (CAS 761446-44-0)
- Structural Difference : Replaces the piperidin-4-ol core with an aromatic pyrazole ring.
- Impact :
Comparative Data Table
Key Research Findings
Hydroxyl Group Role: The piperidin-4-ol hydroxyl group in the target compound enhances hydrogen bonding with kinase ATP-binding pockets, improving inhibitory potency (IC50 = 12 nM for Mer kinase vs. >100 nM for non-hydroxylated analogs) .
Synthetic Utility : Piperidin-4-ol derivatives are synthesized via Suzuki-Miyaura coupling with yields >50%, while pyrazole analogs require harsher conditions (microwave heating, 120°C) .
Metabolism : Hydroxylated analogs undergo faster glucuronidation in hepatic microsomes (t1/2 = 2.3 h) compared to sulfonyl derivatives (t1/2 = 6.7 h) .
Biological Activity
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a piperidine ring and a boron-containing moiety that may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H26BNO4S
- Molecular Weight : 351.27 g/mol
- CAS Number : 1092563-25-1
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Notably, the presence of the boron atom is significant as boron compounds have been shown to influence enzyme activity and cellular signaling pathways.
Inhibitory Activity
Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases. For instance:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 62 | GSK-3β | 8 |
| Compound II | ROCK-1 | 15 |
| Compound III | IKK-β | 20 |
These findings suggest that the compound may also exhibit similar inhibitory properties against these kinases .
Cytotoxicity Studies
In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), various derivatives showed different levels of toxicity. The results indicated that certain modifications could enhance cell viability even at higher concentrations:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound 49 | 10 | 95 |
| Compound 50 | 10 | 90 |
| Compound 62 | 10 | 85 |
Compounds demonstrated no significant decrease in cell viability at concentrations up to 10 µM .
Case Study 1: GSK-3β Inhibition
A study focused on a derivative of the compound demonstrated potent inhibition of GSK-3β with an IC50 value of 8 nM. This inhibition was associated with increased cell survival in models of neurodegeneration . The study highlighted the potential for developing neuroprotective agents based on this scaffold.
Case Study 2: Anti-inflammatory Effects
In another investigation assessing anti-inflammatory properties in BV-2 microglial cells, certain derivatives significantly reduced nitric oxide (NO) and interleukin (IL)-6 levels. For example, at a concentration of 1 µM:
| Compound | NO Level Reduction (%) | IL-6 Level Reduction (%) |
|---|---|---|
| Compound 50 | 40% | - |
| Compound 62 | - | 35% |
These findings indicate a promising avenue for therapeutic applications in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol?
- Methodology : The compound’s boronate ester group suggests Suzuki-Miyaura coupling as a primary route. A typical approach involves:
Piperidine core synthesis : Alkylation or reductive amination to form the 4-hydroxypiperidine scaffold.
Borylation : Introducing the dioxaborolane group via palladium-catalyzed cross-coupling with a pinacol boronate precursor .
Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity.
Q. How can researchers optimize reaction yields for introducing the dioxaborolane moiety?
- Experimental Design :
- Catalyst screening : Test Pd(PPh), Pd(dppf)Cl, or XPhos-based catalysts for coupling efficiency.
- Solvent effects : Compare DMF, THF, and dioxane; THF often minimizes side reactions .
- Temperature control : Maintain 80–100°C to balance reactivity vs. boronate stability .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (<0.5%).
- Spectroscopy : FT-IR for hydroxyl (≈3400 cm) and boronate ester (≈1350 cm) validation .
- Elemental analysis : Confirm stoichiometry (C, H, N, B) to ±0.3% deviation .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the dioxaborolane group in cross-coupling reactions?
- Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to assess bond dissociation energies and charge distribution on the boron center.
- Experimental validation : Compare coupling rates with electron-deficient vs. electron-rich aryl partners; steric hindrance from tetramethyl groups may slow transmetallation .
- Data analysis : Correlate Hammett parameters of substituents with reaction kinetics .
Q. What strategies resolve contradictions in reported solubility profiles of this compound?
- Contradiction : Discrepancies in DMSO vs. aqueous solubility (e.g., logD at pH 7.4 ≈ -2.5 vs. -5.0 at pH 5.5 ).
- Resolution :
Ionization studies : Use pH-metric titration to determine pKa of the piperidin-4-ol group (≈9.5–10.0).
Co-solvent systems : Evaluate PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
Q. How can computational tools predict metabolic stability or toxicity profiles?
- ADMET modeling : Use SwissADME or ProTox-II to:
Predict CYP450 interactions (e.g., CYP3A4 inhibition risk).
Estimate hepatotoxicity via structural alerts (e.g., boronate ester hydrolysis products) .
- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes, t measurements) .
Methodological Considerations
Q. What safety protocols are essential during handling and storage?
- Handling : Use gloveboxes for air-sensitive steps (boronate stability); PPE including nitrile gloves and vapor-resistant goggles .
- Storage : Argon-atmosphere desiccators at -20°C to prevent hydrolysis; monitor for boric acid formation via periodic FT-IR .
Q. How to design a stability study under varying pH and temperature conditions?
- Protocol :
Buffer preparation : pH 2.0 (HCl), 7.4 (PBS), and 9.0 (borate).
Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks; analyze by LC-MS for decomposition products (e.g., deboronation).
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| LogD (pH 7.4) | -2.5 | Shake-flask HPLC | |
| Melting Point | 158–162°C | DSC | |
| Boron Content | 3.8% | ICP-MS | |
| Solubility in DMSO | 25 mg/mL | Nephelometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
